molecular formula C28H25N3O2 B5492315 3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B5492315
M. Wt: 435.5 g/mol
InChI Key: SBAZMMTUFFUFMF-JQIJEIRASA-N
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Description

The compound “3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone” is a complex organic molecule that contains several functional groups and structural features, including a benzyl group, a methoxy group, an indole ring, and a quinazolinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the presence of the indole and quinazolinone rings could affect its stability and reactivity .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-benzyl-2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2/c1-19-22(24-17-21(33-3)13-15-26(24)30(19)2)14-16-27-29-25-12-8-7-11-23(25)28(32)31(27)18-20-9-5-4-6-10-20/h4-17H,18H2,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZMMTUFFUFMF-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

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